
Vinblastine sulfate
Descripción general
Descripción
Vinblastine sulfate is a Vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). It is a microtubule-targeting agent that inhibits mitosis by binding to tubulin, thereby disrupting microtubule dynamics and preventing spindle formation . Approved by the FDA, it is clinically used to treat Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, and breast cancer. Its sulfate salt formulation enhances solubility and bioavailability, with reported solubility in DMF (16 mg/ml), DMSO (10 mg/ml), and PBS (0.5 mg/ml) .
Métodos De Preparación
Formylation-Recrystallization-Acidification Method
Formylation Step
The formylation step serves to derivatize crude vinblastine, enhancing solubility and facilitating impurity removal. In Example 1 of Patent CN107746408B, 10.0 g of crude vinblastine (34% purity) was treated with 20 mL formic acid and 10 mL acetic anhydride at 3°C, followed by pH adjustment to 8 using ammonia water . This produced 11.8 g of "first vinblastine" after dichloromethane extraction and sodium sulfate drying. The mass-to-volume ratio of crude product to purified water (1:10 g/mL) ensured efficient partitioning of hydrophilic impurities .
Recrystallization Process
Recrystallization in methanol at subzero temperatures (−15°C to −7°C) precipitated high-purity intermediates. Cooling kinetics proved critical: maintaining the temperature for 2 hours allowed selective crystallization of vinblastine, while rapid filtration minimized impurity retention. Example 1 achieved 73.7% purity after this step, with a 49.2% mass reduction (11.8 g → 5.8 g) . Methanol’s polarity enabled effective separation of alkaloidal byproducts, as evidenced by the 74.7% purity in Example 2 .
Acidification and Salification
Salification with sulfuric acid in ethanol yielded the final sulfate salt. In Example 1, adding 15 mL purified water to 5.8 g of recrystallized vinblastine, followed by 5% sulfuric acid in ethanol, produced a clear solution. Subsequent ethanol addition (140 mL) and stirring at 12°C for 5 hours precipitated 5.1 g of "third vinblastine." Methanol pulping (3× washes) and vacuum drying at 55°C yielded 1.4 g of this compound (98.2% purity, 36.8% yield) . The 1:22–26 g/mL ratio of vinblastine to ethanol optimized sulfate ion coordination, minimizing residual solvents .
Dehydrated Vinblastine Conversion Method
Conversion Reaction
Patent CN102372731A details an alternative route starting with F 81097 (anhydrovinblastine), a dehydrated precursor. Reacting 10 g of F 81097 (≥85% purity) with sodium borohydride in FeCl₃·6H₂O and ammonium oxalate solution at 0°C under aerobic conditions generated vinblastine intermediates . Bubbling air introduced oxygen, facilitating Fe³⁺-mediated redox reactions critical for C–O bond formation .
Column Chromatography Purification
Silica gel chromatography (200–300 mesh) with chloroform-methanol gradients separated F 81097 and vinblastine. Example 1 recovered 3.8 g of vinblastine mixture from 4.9 g of crude extract, demonstrating 77.6% chromatographic efficiency . However, this method introduced significant mass loss compared to recrystallization-based approaches.
Sulfate Salification
Salification with 5% sulfuric acid in ethanol (pH 3.5–4.0) and cold ethanol washing yielded 2.4 g of this compound (62.3% purity, 48% yield) . Despite lower purity than the formylation method, this approach offered faster processing (4–6 hours vs. 12–24 hours) .
Comparative Analysis of Preparation Methods
Table 1 summarizes key metrics from both methods:
The formylation method’s superior purity aligns with pharmaceutical requirements, albeit at lower yield. Conversely, the F 81097 route sacrifices purity for scalability, suitable for precursor synthesis.
Optimization Strategies and Industrial Considerations
Solvent Selection
Methanol’s role in recrystallization (Patent CN107746408B) was validated by its intermediate polarity, which solubilizes vinblastine while excluding nonpolar impurities. Ethanol, used in salification, provided a balance between sulfate solubility and precipitation kinetics .
Temperature Gradients
Strict temperature control during recrystallization (−15°C to −7°C) prevented amorphous solid formation, ensuring crystalline uniformity . In contrast, the F 81097 method’s 0°C reaction minimized thermal degradation of labile intermediates .
Economic and Environmental Impact
The formylation method consumes 500 mL dichloromethane per 10 g crude product, raising concerns about solvent recovery . The F 81097 approach uses aqueous FeCl₃, posing fewer environmental hazards but requiring costly chromatographic resins .
Análisis De Reacciones Químicas
Key Reaction Pathway
Step | Reagents/Conditions | Products (Yield) |
---|---|---|
Coupling | FeCl₃, 0.1 N HCl–CF₃CH₂OH, 0°C | Iminium intermediate (80%) |
Reduction/Oxidation | NaBH₄, Fe₂(ox)₃, air, 0°C | Vinblastine (41–50%), Leurosidine (20–23%) |
Derivatization Reactions
Vinblastine’s structure is modified to enhance potency or study structure-activity relationships (SAR). Notable reactions include:
Hydrolysis
-
17-Desacetylation :
Halogenation
-
12′-Iodination :
-
12′-Bromination :
Nitration
-
Reagents : HNO₃, CH₃COOH/CHCl₃, −20°C.
-
Products :
Derivatization Table
Reaction Type | Reagents | Conditions | Product (Yield) |
---|---|---|---|
Hydrolysis | Phosphate buffer | Methanol, 20°C | 17-Desacetylvinblastine (95%) |
Iodination | NIS | CH₂Cl₂, −15°C | 12′-Iodovinblastine (High) |
Bromination | NBS | RT | 12′-Bromovinblastine (69%) |
Nitration | HNO₃ | CH₃COOH/CHCl₃, −20°C | 12-Nitrovinblastine (49%) |
Oxidation and Stereochemical Control
The C10′ and C12′ positions are critical for tubulin binding. Oxidation studies reveal:
-
C10′ Substituent Tolerance : Small hydrophobic groups (F, Cl, Me) enhance potency, while polar/large groups (CN, SMe) reduce activity by 10–100-fold .
-
C20′ Oxidation : Air-saturated Fe₂(ox)₃ oxidizes Δ15′,20′-double bonds, producing diastereomeric alcohols (vinblastine vs. leurosidine) .
Biological Impact
-
Tubulin Binding : X-ray structures show C10′ fluorine forms hydrophobic contacts, explaining its superior activity .
-
Resistance Profile : Modifications at C16 methoxy or N-formyl groups reduce efficacy against multidrug-resistant cells .
Degradation and Stability
-
pH Sensitivity : Degrades rapidly in alkaline conditions via hydrolysis of ester groups .
-
Solubility : Stable in DMSO or DMF but precipitates in aqueous solutions unless buffered .
Key Research Findings
-
Semi-Synthetic Advantage : Direct coupling/oxidation protocols reduce steps and improve yields compared to classical methods .
-
SAR Insights : C10′ and C16′ positions are critical for anti-mitotic activity, guiding analog design .
-
Clinical Metabolites : 17-Desacetylvinblastine and 4-desacetoxy derivatives exhibit retained/enhanced efficacy .
Aplicaciones Científicas De Investigación
Clinical Applications
Vinblastine sulfate has been employed in various chemotherapy regimens for the treatment of several malignancies. The primary approved uses include:
- Hodgkin Lymphoma : VBLS is a cornerstone in the treatment of advanced Hodgkin lymphoma, often used in combination with other agents.
- Non-Hodgkin Lymphoma : It is utilized in adult patients for various subtypes.
- Testicular Germ Cell Tumors : Effective in treating advanced cases, often as part of combination therapy.
- Breast Cancer : Used when other treatments have failed.
- Kaposi Sarcoma : Administered to adults with this condition.
- Choriocarcinoma : Applied in cases resistant to other chemotherapy regimens.
Efficacy and Response Rates
Clinical trials have demonstrated varying response rates for VBLS across different cancers:
- In a Phase II trial for metastatic urothelial tract tumors, an 18% response rate was observed among heavily pretreated patients, indicating some efficacy despite previous treatments .
- A continuous infusion study showed partial remission in patients with adenocarcinoma of the gastroesophageal junction and breast cancer, suggesting that prolonged exposure may enhance therapeutic effects .
Novel Delivery Systems
Recent advancements focus on improving the delivery of VBLS to minimize side effects and enhance targeting:
- Nanoparticle Systems : Research has explored using folate-conjugated bovine serum albumin nanoparticles (FA-BSANPs) as drug carriers for VBLS. These systems aim to achieve targeted delivery to tumor cells while reducing systemic toxicity .
- Liposome Encapsulation : Encapsulating VBLS in liposomes has shown promise for sustained release and improved drug retention properties, potentially enhancing therapeutic outcomes while mitigating adverse effects .
Side Effects and Toxicity Management
While effective, VBLS is associated with significant side effects, including myelosuppression leading to leukopenia and anemia. Managing these toxicities is critical during treatment:
- Dose adjustments based on patient response and toxicity levels are standard practice.
- Continuous infusion protocols have been studied to optimize pharmacokinetics and reduce peak toxicity .
Case Studies and Research Findings
Several case studies highlight the diverse applications of VBLS:
Mecanismo De Acción
El sulfato de vinblastina ejerce sus efectos al unirse a la tubulina, una proteína que es esencial para la formación de microtúbulos. Esta unión inhibe la polimerización de los microtúbulos, lo que lleva a la interrupción del huso mitótico y al arresto de la división celular en la etapa de metafase. Este mecanismo en última instancia resulta en la muerte celular, lo que hace que el sulfato de vinblastina sea un agente antineoplásico efectivo .
Comparación Con Compuestos Similares
Vincristine Sulfate
- Structural and Functional Differences: Vincristine differs from vinblastine by a single methyl group substitution (N-formyl vs. N-methyl). This minor structural change significantly alters toxicity and therapeutic use.
- Mechanistic Nuances : Both inhibit microtubule dynamics, but vincristine exhibits higher neurotoxicity, limiting its use in long-term regimens.
- Clinical Efficacy : Vincristine is preferred in acute leukemias and lymphoblastic lymphoma, while vinblastine is used in Hodgkin’s disease due to its milder neurotoxic profile .
Vindesine Sulfate
- Potency : Vindesine, a semi-synthetic derivative, is three times more potent than vincristine and ten times more potent than vinblastine in mitotic blockage at low concentrations (IC₅₀ values in tissue culture studies) .
- Mechanistic Differences : Unlike vinblastine, vindesine induces inflated spindles with scattered chromosomes rather than tightly packed ones. It shows activity in vincristine-resistant tumors, suggesting distinct binding dynamics .
- Clinical Use: Approved for melanoma and lung cancer, vindesine’s biliary excretion profile reduces renal toxicity compared to other Vinca alkaloids .
Vinglycinate Sulfate
- Structural Modification : A vinblastine derivative with altered side chains.
- Toxicity : Leukopenia was dose-limiting, similar to other Vinca alkaloids .
Nitrogen Mustard
- Mechanistic Contrast : Nitrogen mustard (a DNA alkylator) and vinblastine (microtubule inhibitor) target different pathways.
- Clinical Comparison : In Hodgkin’s disease, both showed comparable complete response rates (~31% for vinblastine vs. ~31% for nitrogen mustard), but vinblastine was better tolerated with fewer side effects .
Podophyllotoxin and Nocodazole
- Microtubule Effects: Podophyllotoxin depolymerizes microtubules, while vinblastine suppresses dynamics without depolymerization. Nocodazole, like vinblastine, arrests mitosis with intact spindles but requires higher concentrations for depolymerization .
- Therapeutic Relevance : These agents are primarily research tools due to systemic toxicity, unlike clinically optimized vinblastine .
In Vitro and Preclinical Comparisons
Cytotoxic Activity in Gynecological Cancers
IC₅₀ Values :
Compound HeLa (µM) SiHa (µM) MCF-7 (µM) MDA-MB-231 (µM) Vinblastine <0.1 14.42 <0.1 <0.1 Vindoline >30 >30 >30 >30 Compound 24 2.85 3.63 3.52 9.36 - Key Findings: Vinblastine showed nanomolar potency in most cell lines but was 144-fold less effective in SiHa (cervical cancer) . Derivatives like compound 24 exhibited superior activity in SiHa (IC₅₀ = 2.85 µM vs. 14.42 µM for vinblastine), suggesting altered target engagement .
Fungal-Derived Alkaloids
- Bioequivalence: Fungal vinblastine and vincristine matched standard sulfate salts in NMR spectra but existed in base form, causing minor chemical shifts (δ 1.12 vs. δ 1.15 for CH₃ groups) .
- Implications: Natural extraction may yield non-salt forms, requiring formulation adjustments for clinical use.
Clinical and Resistance Profiles
- Cross-Resistance : Vindesine and vinglycinate show activity in tumors resistant to vinblastine or vincristine, highlighting their unique pharmacophores .
- Side Effects :
- Vinblastine: Myelosuppression (dose-limiting).
- Vincristine: Neurotoxicity (e.g., peripheral neuropathy).
- Vindesine: Intermediate toxicity profile with reduced neurotoxicity .
Actividad Biológica
Vinblastine sulfate, a potent vinca alkaloid, is primarily recognized for its role in cancer treatment, particularly in hematological malignancies and solid tumors. Its biological activity is characterized by its mechanisms of action, therapeutic efficacy, and potential genotoxic effects.
This compound exerts its antitumor effects primarily by inhibiting mitosis. It binds to tubulin, a protein essential for microtubule formation, disrupting the mitotic spindle formation necessary for cell division. This interaction leads to mitotic arrest and subsequent apoptosis in cancer cells:
- Microtubule Destabilization : Vinblastine binds to tubulin, preventing its polymerization into microtubules, which is crucial during the metaphase of cell division .
- Cell Cycle Arrest : The disruption of microtubule dynamics results in cell cycle arrest at the metaphase stage, ultimately leading to cell death .
Therapeutic Applications
This compound is utilized in various chemotherapy regimens for treating:
- Hodgkin's Lymphoma : It has shown significant efficacy as a first-line treatment option, often outperforming cyclophosphamide in terms of response rates .
- Non-Hodgkin's Lymphoma : Vinblastine is also effective in managing different types of non-Hodgkin's lymphoma.
- Solid Tumors : It is used in the treatment of breast cancer, testicular cancer, and neuroblastoma .
Efficacy in Lymphoma Treatment
A clinical study compared this compound with cyclophosphamide in 69 patients with lymphoma. The results indicated that vinblastine was superior for Hodgkin's disease management, with a response rate of 84% compared to cyclophosphamide's 60% .
Genotoxicity Studies
This compound has been evaluated for its genotoxic potential:
- In Vivo Studies : Research indicated that vinblastine could induce micronuclei formation in bone marrow cells of treated mice, suggesting potential mutagenic effects .
- In Vitro Assays : In various assays, vinblastine did not induce reverse mutations but did increase chromosomal aberrations in certain cell lines. Notably, it was classified as an aneugen due to its ability to induce numerical chromosomal changes rather than breakage .
Summary of Biological Effects
Q & A
Basic Research Questions
Q. What validated chromatographic methods are recommended for quantifying Vinblastine Sulfate purity in experimental formulations?
- Methodology : Use reverse-phase HPLC with UV detection (e.g., 254 nm) as per USP guidelines. The mobile phase typically consists of acetonitrile and ammonium phosphate buffer (pH ~4.5). System suitability requires resolution ≥2.0 between this compound and related compounds (e.g., vincristine). Calculate purity using peak area ratios against USP reference standards .
- Data Consideration : Impurity thresholds are ≤3.0% total related substances and ≤1.0% for any individual impurity .
Q. How should researchers design exposure controls for handling this compound in laboratory settings?
- Protocol : Implement local exhaust ventilation, chemical-resistant gloves (JIS T 8116), and protective eyewear (JIS T 8147). Monitor airborne dust using NIOSH-compliant methods. Safety showers and eye-wash stations must be accessible .
- Limitations : Occupational exposure limits (OELs) are unspecified in current regulatory frameworks; assume strict adherence to ALARA principles .
Q. What are the critical steps for validating sterility in this compound formulations intended for preclinical trials?
- Procedure : Follow USP <71> Sterility Tests or membrane filtration methods. For injectables, ensure bacterial endotoxin levels <175 IU/mg via limulus amebocyte lysate (LAL) assays. Include positive controls (e.g., Staphylococcus aureus) and negative controls in each batch .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different tumor models?
- Analytical Framework :
Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing schedules, tumor vascularity).
Validate assays with isotopic tracing (e.g., H-labeled Vinblastine) to distinguish tissue-specific uptake .
Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies variability .
Q. What strategies mitigate variability in this compound’s microtubule-binding affinity observed in in vitro vs. in vivo studies?
- Experimental Design :
- Use synchronized cell cultures to control cell cycle phases (e.g., G2/M arrest).
- Standardize tubulin polymerization assays with GTP supplementation and temperature controls (25°C vs. 37°C).
- Cross-validate results with immunofluorescence microscopy for microtubule integrity .
Q. How should conflicting cytotoxicity data between 2D monolayer and 3D spheroid models be interpreted?
- Methodological Adjustments :
- Normalize IC50 values to spheroid volume and penetration kinetics.
- Incorporate hypoxia markers (e.g., HIF-1α) to assess drug diffusion barriers.
- Compare with clinical tumor samples using ex vivo histoculture drug response assays (HDRAs) .
Q. Methodological Challenges & Solutions
Q. What criteria define appropriate USP reference standards for this compound in stability studies?
- Selection Protocol :
- Use USP this compound RS with loss on drying (LOD) correction for quantitative assays.
- For system suitability, USP Vincristine Sulfate RS is acceptable but requires chromatographic resolution checks .
Q. How can researchers address discrepancies in reported embryotoxic potential of this compound?
- Data Reconciliation :
- Re-evaluate teratogenicity studies using zebrafish embryo models (FET assay) with precise dosing (0.1–10 µM).
- Cross-reference with OECD TG 414 guidelines for mammalian developmental toxicity .
Propiedades
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQAABAKXDWYSZ-PNYVAJAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O9.H2O4S, C46H60N4O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017133 | |
Record name | Vinblastine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
909.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
143-67-9 | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinblastine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinblastine sulfate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinblastine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinblastine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINBLASTINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N00W22YO2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
543 to 545 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.